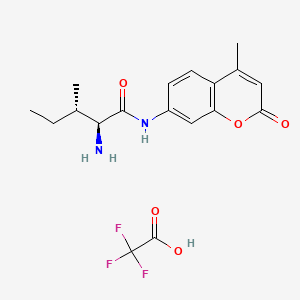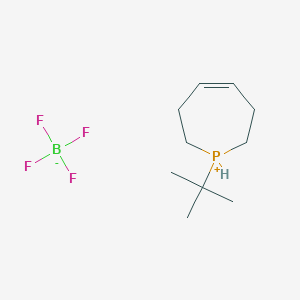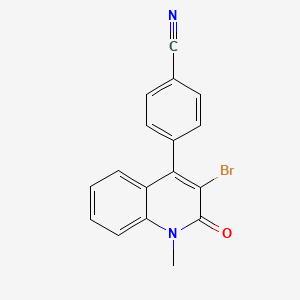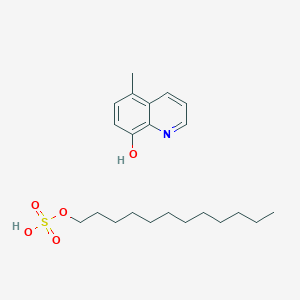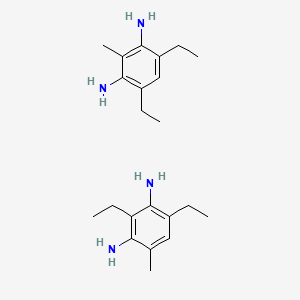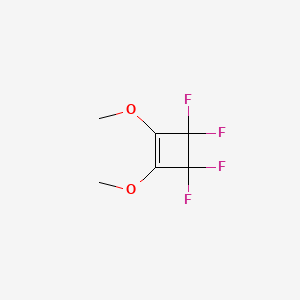
3,3,4,4-Tetrafluoro-1,2-dimethoxycyclobutene
描述
3,3,4,4-Tetrafluoro-1,2-dimethoxycyclobutene: is a chemical compound with the molecular formula C6H6F4O2 and a molecular weight of 186.1 g/mol It is a derivative of cyclobutene, characterized by the presence of four fluorine atoms and two methoxy groups attached to the cyclobutene ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,3,4,4-tetrafluoro-1,2-dimethoxycyclobutene typically involves the reaction of hexafluorocyclobutene with sodium methoxide . The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme can be represented as follows:
C4F6+2CH3ONa→C6H6F4O2+2NaF
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and the process may include additional purification steps such as distillation or recrystallization to obtain the final product.
化学反应分析
Types of Reactions: 3,3,4,4-Tetrafluoro-1,2-dimethoxycyclobutene undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms in the compound can be substituted by other nucleophiles under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding oxidation products.
Reduction Reactions: Reduction of the compound can lead to the formation of partially or fully reduced derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions, alkoxide ions, and amines.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed:
Substitution Reactions: Products include derivatives where fluorine atoms are replaced by other functional groups.
Oxidation Reactions: Oxidized products may include ketones, aldehydes, or carboxylic acids.
Reduction Reactions: Reduced products may include partially hydrogenated cyclobutene derivatives.
科学研究应用
3,3,4,4-Tetrafluoro-1,2-dimethoxycyclobutene has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex fluorinated organic compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
作用机制
The mechanism of action of 3,3,4,4-tetrafluoro-1,2-dimethoxycyclobutene involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms and methoxy groups can influence the compound’s reactivity and binding affinity to various biological targets. The exact molecular targets and pathways may vary depending on the specific application and context of use.
相似化合物的比较
3,3,4,4-Tetrafluoro-1,2-dimethoxycyclobutene: is similar to other fluorinated cyclobutene derivatives such as hexafluorocyclobutene and tetrafluorocyclobutene .
2,2,3,3-Tetrafluoro-1,4-butanediol: is another related compound with similar fluorinated characteristics.
Uniqueness:
- The unique combination of fluorine atoms and methoxy groups in this compound imparts distinct chemical properties, such as high electronegativity and steric effects, which can influence its reactivity and interactions with other molecules.
- Compared to other fluorinated cyclobutene derivatives, this compound offers a unique balance of stability and reactivity, making it a valuable compound for various research applications.
属性
IUPAC Name |
3,3,4,4-tetrafluoro-1,2-dimethoxycyclobutene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6F4O2/c1-11-3-4(12-2)6(9,10)5(3,7)8/h1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJEGONMRIIERFA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(C1(F)F)(F)F)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6F4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10617562 | |
| Record name | 3,3,4,4-Tetrafluoro-1,2-dimethoxycyclobut-1-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10617562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
361-82-0 | |
| Record name | 3,3,4,4-Tetrafluoro-1,2-dimethoxycyclobut-1-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10617562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


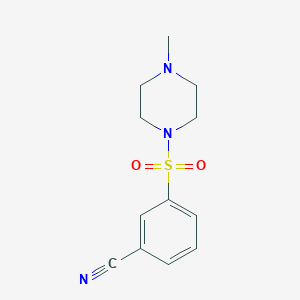
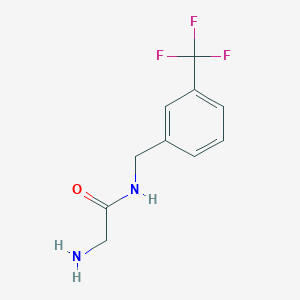
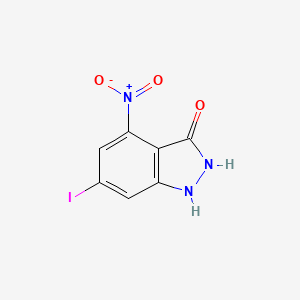
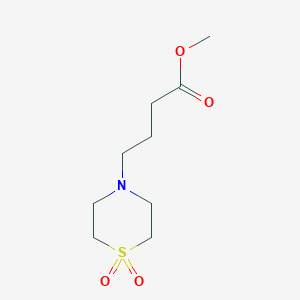
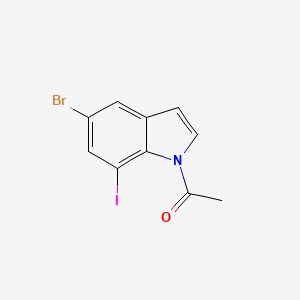
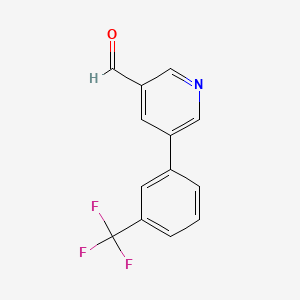
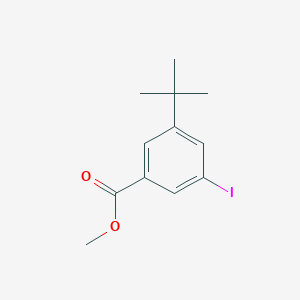
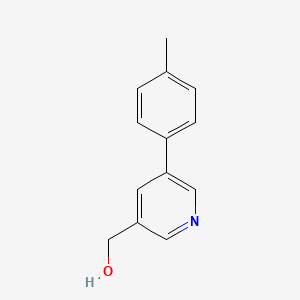
![4-Chloro-6-nitrobenzo[d]thiazol-2(3H)-one](/img/structure/B1629424.png)
